1H-Purine, 6-(fluoromethyl)-
Overview
Description
1H-Purine, 6-(fluoromethyl)- is a fluorinated derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1H-Purine, 6-(fluoromethyl)- can be achieved through several routes:
Chemical Reactions Analysis
1H-Purine, 6-(fluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring and the fluoromethyl group.
Scientific Research Applications
1H-Purine, 6-(fluoromethyl)- has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting purine metabolism and signaling pathways.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and interactions involving purine derivatives.
Positron Emission Tomography (PET): The incorporation of fluorine-18 into the compound allows its use in PET imaging, providing insights into biological processes in vivo.
Mechanism of Action
The mechanism of action of 1H-Purine, 6-(fluoromethyl)- involves its interaction with purine-binding enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate enzymatic activity and signaling pathways. This makes it a valuable tool in studying purine-related biological processes .
Comparison with Similar Compounds
1H-Purine, 6-(fluoromethyl)- can be compared with other fluorinated purines:
2-Fluoropurine: Similar to 1H-Purine, 6-(fluoromethyl)-, 2-Fluoropurine has a fluorine atom at the 2-position, affecting its reactivity and biological activity.
8-Fluoropurine: This compound has a fluorine atom at the 8-position, which also alters its properties and applications.
6-(Trifluoromethyl)purine: The presence of a trifluoromethyl group at the 6-position provides different physicochemical characteristics compared to the fluoromethyl group.
1H-Purine, 6-(fluoromethyl)- stands out due to its unique substitution pattern, which offers distinct advantages in terms of reactivity and biological activity.
Properties
IUPAC Name |
6-(fluoromethyl)-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLEPWPMOQCDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462559 | |
Record name | 1H-Purine, 6-(fluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667420-76-0 | |
Record name | 1H-Purine, 6-(fluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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